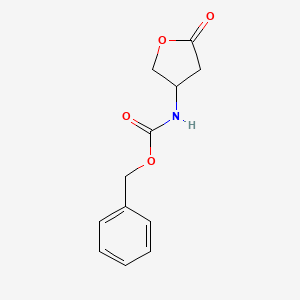

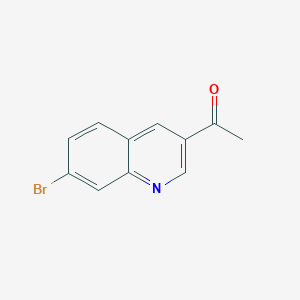

![molecular formula C16H18N2O2 B2648176 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea CAS No. 904147-05-3](/img/structure/B2648176.png)

1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea” is a chemical substance with the CAS number 904147-05-3. It is a product offered by several chemical suppliers .

Synthesis Analysis

The synthesis of this compound might involve the use of 2-Methoxyphenyl isocyanate, which is a chemoselective multitasking reagent for an amine protection/deprotection sequence . The chemically stable urea linkage is suitably employed for protection/deprotection of amino groups . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .Chemical Reactions Analysis

The stability of the urea linkage in “this compound” under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . This suggests that it might be involved in reactions that require stable urea linkages.Wissenschaftliche Forschungsanwendungen

Structural Characterization and Properties

The crystal structure of compounds related to 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)urea has been extensively studied. For example, research on similar phenylurea herbicides has shown that the dihedral angle between the urea group and the phenyl ring significantly affects the compound's crystalline properties, including hydrogen bonding patterns and molecular interactions within the crystal lattice (Kang et al., 2015). These structural details are crucial for understanding the physical properties of the compound, such as solubility and stability, which can impact its application in various fields.

Interaction with Biological Molecules

Research has also explored the interaction of similar urea derivatives with biological molecules. For instance, Schiff bases containing urea groups have been studied for their ability to intercalate with DNA, which could have implications for designing novel therapeutic agents or molecular probes (Ajloo et al., 2015). These interactions often involve complex mechanisms, including hydrogen bonding and molecular docking, indicating the potential for these compounds to influence biological processes at the molecular level.

Material Science and Optical Applications

In the field of materials science, certain urea derivatives have been synthesized and characterized for their nonlinear optical (NLO) properties, suggesting potential applications in optical devices and materials (Crasta et al., 2004). The study of organic NLO materials is significant for developing new technologies in telecommunications, computing, and photonics, where materials with specific optical characteristics are required.

Corrosion Inhibition

Another application area for urea derivatives is in corrosion inhibition. Compounds similar to this compound have been investigated for their effectiveness in protecting metals from corrosion, especially in acidic environments. These studies provide insights into the mechanisms of corrosion inhibition and the potential for developing more effective and environmentally friendly corrosion inhibitors (Bahrami & Hosseini, 2012).

Eigenschaften

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-12-7-3-5-9-14(12)18-16(19)17-11-13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFOQLKEHLZVDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

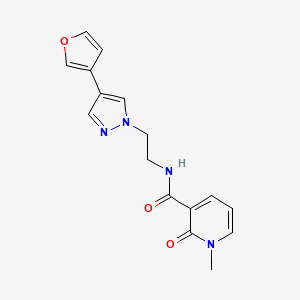

![ethyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648093.png)

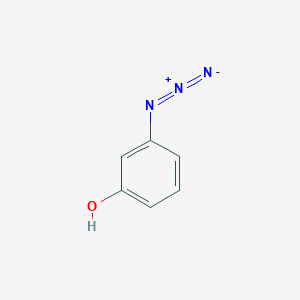

![N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648096.png)

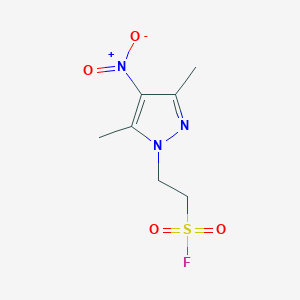

![N-(2,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2648098.png)

![N-(3,5-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2648100.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2648103.png)

![N-(3-chloro-2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2648107.png)

![(5Z)-5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2648108.png)

![9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2648116.png)